1-(5-Fluoropyridine-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
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Overview
Description
1-(5-Fluoropyridine-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of multiple heteroatoms in this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(5-Fluoropyridine-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves several steps, starting with the preparation of the individual heterocyclic components. The triazolo[4,3-b]pyridazine moiety can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . The diazepane ring is typically formed through the reaction of diamines with dihalides under basic conditions . The final step involves the coupling of the fluoropyridine carbonyl group with the triazolo[4,3-b]pyridazine-diazepane intermediate under suitable reaction conditions .
Chemical Reactions Analysis
1-(5-Fluoropyridine-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various chemical reactions, including:
Scientific Research Applications
1-(5-Fluoropyridine-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of anticancer and antimicrobial drugs.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridine-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo[4,3-b]pyridazine moiety is known to inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . Additionally, the fluoropyridine group enhances the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
Similar compounds to 1-(5-Fluoropyridine-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane include:
This compound: This compound shares a similar structure but may have different substituents on the triazolo[4,3-b]pyridazine or diazepane rings.
The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O/c1-12-20-21-15-3-4-16(22-25(12)15)23-5-2-6-24(8-7-23)17(26)13-9-14(18)11-19-10-13/h3-4,9-11H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPANBXLLQYVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C(=O)C4=CC(=CN=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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